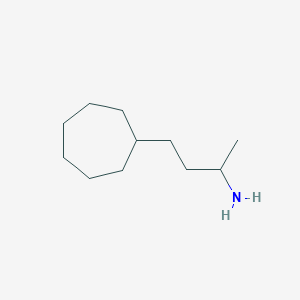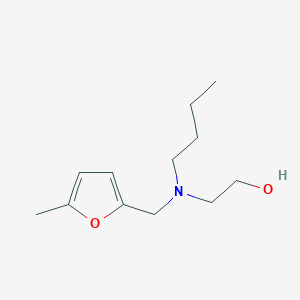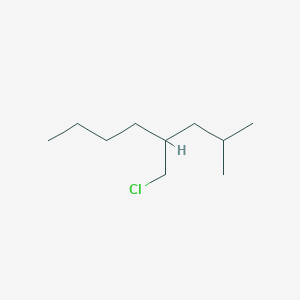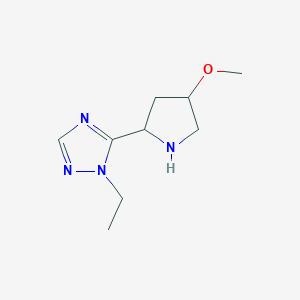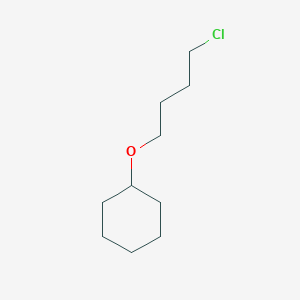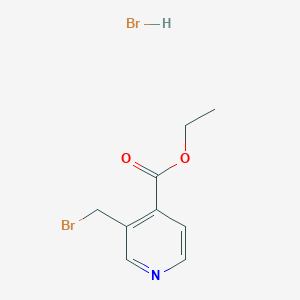![molecular formula C44H62O4 B13646989 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646989.png)
4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is an organic compound with a complex structure that includes multiple aromatic rings and aldehyde functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach is the acetalization of the aldehyde group using diethoxymethoxyethane and ethanol, followed by the formation of a Grignard compound with magnesium and 1,2-dibromoethane. This intermediate is then reacted with tri-n-butyl borate to form the protected aryl boronic ester, which is subsequently hydrolyzed to yield the target compound .
Industrial Production Methods
The use of less expensive starting materials and improved reaction conditions can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation).
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: A versatile synthetic building block used in Suzuki couplings and other organic reactions.
4-(4-Formylphenoxy)benzaldehyde: Similar in structure but with different substituents, used in various chemical syntheses.
Uniqueness
4-[2,5-Didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde is unique due to its combination of multiple aromatic rings and long alkoxy chains, which confer distinct physical and chemical properties. These features make it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C44H62O4 |
|---|---|
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
4-[2,5-didodecoxy-4-(4-formylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C44H62O4/c1-3-5-7-9-11-13-15-17-19-21-31-47-43-33-42(40-29-25-38(36-46)26-30-40)44(34-41(43)39-27-23-37(35-45)24-28-39)48-32-22-20-18-16-14-12-10-8-6-4-2/h23-30,33-36H,3-22,31-32H2,1-2H3 |
Clave InChI |
YQZNSLURTJPYNE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OCCCCCCCCCCCC)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13646924.png)

